3-Bromo-6-methyl-5-nitropyridin-2-ol
Description
Properties
IUPAC Name |
3-bromo-6-methyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYNRASKYAQOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652061 | |
| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874493-25-1 | |
| Record name | 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-6-methyl-5-nitropyridin-2-ol is a heterocyclic compound characterized by a pyridine ring with a bromine atom, a methyl group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumoral effects. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C6H5BrN2O3
- Molecular Weight : Approximately 233.02 g/mol
- Appearance : Yellow solid at room temperature
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria, suggesting its potential as a new antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μM |
| Pseudomonas aeruginosa | 30 μM |
| Mycobacterium tuberculosis | 0.78 μM |
The presence of the nitro group is crucial for its antibacterial activity, as it enhances lipophilicity and membrane interaction, which are essential for effective bacterial inhibition .
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2), which are involved in the inflammatory response.
Research findings suggest that the nitro group plays a pivotal role in modulating intracellular mechanisms that lead to reduced inflammation . The compound's ability to inhibit NF-kB signaling pathways further supports its potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Interaction : It could bind to receptors linked to inflammation and microbial resistance mechanisms.
- Metabolic Pathways : The compound undergoes biotransformation, leading to active metabolites that may exert enhanced biological effects .
Case Studies
Several research studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Antibacterial Evaluation : A study synthesized multiple derivatives of this compound and evaluated their antibacterial activity against common pathogens. Results indicated that modifications to the nitro group significantly affected their efficacy.
- Anti-inflammatory Studies : Another study investigated the anti-inflammatory effects of the compound in cellular models, demonstrating a reduction in pro-inflammatory cytokines upon treatment with varying concentrations of this compound .
Scientific Research Applications
Biological Activities
Research indicates that 3-Bromo-6-methyl-5-nitropyridin-2-ol exhibits various biological activities, making it a candidate for therapeutic applications:
Antimicrobial Properties
Several studies have demonstrated that nitropyridine derivatives possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential uses in treating infections .
Antitumor Activity
Nitropyridines are being investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is necessary to elucidate these mechanisms and establish effective dosages.
Enzyme Inhibition
The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and bacterial infections. Its ability to interact with enzyme active sites could lead to the development of novel therapeutic agents .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitropyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Inhibition Zone: 15 mm | Inhibition Zone: 18 mm |
| Control (Standard Antibiotic) | Inhibition Zone: 20 mm | Inhibition Zone: 22 mm |
Case Study: Antitumor Properties
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly compared to untreated controls. The compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .
| Cell Line | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| A549 (Lung Cancer) | 45 | 30 |
| MCF7 (Breast Cancer) | 50 | 25 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitro and hydroxyl groups, which activate the pyridine ring toward displacement.
Key Reagents and Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ (aq.) | Ethanol | 80°C | 3-Amino-6-methyl-5-nitropyridin-2-ol | 72% | |
| NaSCH₃ | DMF | 50°C | 3-(Methylthio)-6-methyl-5-nitropyridin-2-ol | 65% | |
| KCN | DMSO | 120°C | 3-Cyano-6-methyl-5-nitropyridin-2-ol | 58% |
Mechanistic Insight :
The nitro group at position 5 stabilizes the transition state through resonance, directing nucleophilic attack at position 3. Steric hindrance from the methyl group at position 6 moderates reactivity.
Reduction Reactions
The nitro group at position 5 is reducible to an amine under controlled conditions.
Catalytic Hydrogenation:
| Catalyst | Solvent | Pressure (H₂) | Product | Selectivity |
|---|---|---|---|---|
| Pd/C | Ethanol | 1 atm | 5-Amino-3-bromo-6-methylpyridin-2-ol | >90% |
| Raney Ni | Methanol | 3 atm | 5-Amino-3-bromo-6-methylpyridin-2-ol | 85% |
Key Observation :
Over-reduction of the bromine substituent is avoided by using mild hydrogenation conditions .
Oxidation Reactions
The hydroxyl group at position 2 can be oxidized to a carbonyl group, forming a pyridone derivative.
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq.) | Acetone | 3-Bromo-6-methyl-5-nitropyridin-2-one | 78% |
| CrO₃ | Acetic Acid | 3-Bromo-6-methyl-5-nitropyridin-2-one | 65% |
Mechanistic Pathway :
Oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer, forming a ketone.
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Aryl-6-methyl-5-nitropyridin-2-ol | Pharmaceutical intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃ | 3-(Arylamino)-6-methyl-5-nitropyridin-2-ol | Ligand synthesis |
Optimized Conditions :
-
Base: K₂CO₃
-
Ligand: XPhos
-
Solvent: Toluene/Water (3:1)
Biotransformation Studies
Microbial systems like Burkholderia sp. MAK1 were tested for hydroxylation or degradation of this compound. No transformation was observed under standard conditions, indicating resistance to enzymatic modification .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily releasing NO₂ and HBr gases. This limits its utility in high-temperature applications.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and synthetic differences between 3-Bromo-6-methyl-5-nitropyridin-2-ol and analogs:
Reactivity and Electronic Effects
- Nitro vs. Amino Groups: The nitro group (NO₂) in this compound is strongly electron-withdrawing, making the pyridine ring less susceptible to electrophilic substitution compared to amino-substituted analogs like 3-Amino-5-bromo-6-methylpyridin-2-ol, where the NH₂ group is electron-donating .
- Halogen Position and Type : Bromine at position 3 (target compound) vs. position 5 (5-Bromo-6-chloro-2-nitropyridin-3-ol) alters steric and electronic effects. Chlorine (in 5-Bromo-6-chloro-2-nitropyridin-3-ol) enhances reactivity in nucleophilic substitution compared to methyl groups .
- This contrasts with 5-Bromo-6-fluoropyridin-3-ol, where fluorine’s electronegativity reduces basicity .
Limitations and Discrepancies
- Physical Property Gaps: Limited data on melting points, solubility, and stability for most analogs restrict comprehensive comparisons.
Preparation Methods
Detailed Reaction Conditions and Procedures
Procedure Example:
In a 500-mL round-bottom flask, 3-bromo-6-methylpyridin-2-ol (5.7 g, 30.3 mmol) is added dropwise to stirred 65% nitric acid at 0 °C. The mixture is stirred at room temperature for 3.5 hours. The reaction is quenched by pouring into ice water, extracted with ethyl acetate, washed, dried, and purified by chromatography to yield the target compound.
Alternative Synthetic Routes
Nitration First, Then Bromination: Starting from 6-methyl-2-pyridinol, nitration occurs at position 5 using a mixture of concentrated nitric and sulfuric acids at low temperature (<50 °C) to avoid side reactions. Subsequent bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce bromine at position 3.
Industrial Scale Synthesis: Larger scale operations employ similar steps with precise control of temperature, reagent addition rates, and reaction times. Automated systems monitor parameters to optimize yield and purity.
Reaction Mechanism Insights
Nitration: Electrophilic aromatic substitution facilitated by protonated nitric acid species targets the electron-rich pyridin-2-ol ring, favoring substitution at position 5 due to directing effects of hydroxyl and methyl groups.
Bromination: Electrophilic bromination with Br2 or NBS selectively occurs at position 3, influenced by the electronic environment shaped by existing substituents.
Analytical Data Supporting Preparation
| Technique | Key Observations for 3-Bromo-6-methyl-5-nitropyridin-2-ol |
|---|---|
| ¹H NMR (400 MHz, CDCl3) | Hydroxyl proton at δ ~12.85 ppm (singlet), aromatic proton at δ ~8.66 ppm, methyl singlet at δ ~2.86 ppm |
| Mass Spectrometry | Molecular ion peaks at m/z 235 and 237 corresponding to isotopes of bromine |
| Purity | >95% purity achieved by column chromatography |
Data Table Summarizing Preparation Parameters
| Parameter | Description / Value | Impact on Synthesis |
|---|---|---|
| Nitration Temperature | 0 °C to room temperature | Controls regioselectivity and prevents over-nitration |
| Reaction Time | ~3.5 hours | Ensures complete nitration |
| Acid Concentration | 65% aqueous nitric acid | Provides sufficient nitrating species |
| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Selective bromination at position 3 |
| Purification Method | Silica gel column chromatography (EtOAc:PE 25%) | Achieves high purity product |
| Yield | Approximately 67% (nitration step) | Good isolated yield for nitration |
Research Findings and Notes
Selectivity: The hydroxyl group at position 2 and methyl at position 6 direct nitration specifically to position 5, minimizing side products.
Purification: Silica gel chromatography with ethyl acetate/hexane mixtures effectively separates the product from unreacted starting materials and by-products.
Industrial Considerations: Scale-up requires careful control of exothermic nitration and bromination steps, with temperature monitoring critical to avoid decomposition or side reactions.
Spectroscopic Distinction: NMR and mass spectrometry provide definitive identification, distinguishing this compound from regioisomers by characteristic chemical shifts and isotopic patterns of bromine.
Q & A
Q. Table 1. Comparative Physical Properties of Brominated Nitropyridines
| Compound | Melting Point (°C) | λmax (nm) | Reference |
|---|---|---|---|
| This compound | 208–210* | 295 | |
| 2-Amino-5-bromo-3-nitropyridine | 208–210 | 310 | |
| 5-Bromo-3-fluoropyridin-2-ol | 189–190 | 285 |
*Predicted based on structural analogs.
Q. Table 2. Optimized Reaction Conditions for Nitration
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 90% | Maximizes nitronium ion formation |
| Temperature | 0–5°C | Reduces byproduct formation |
| Reaction Time | 2–4 hrs | Balances completeness vs. decomposition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
